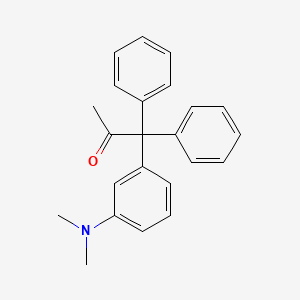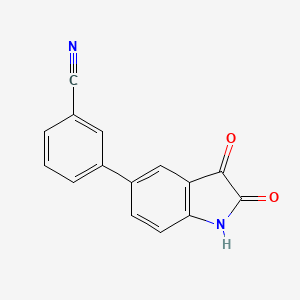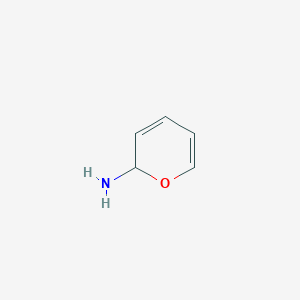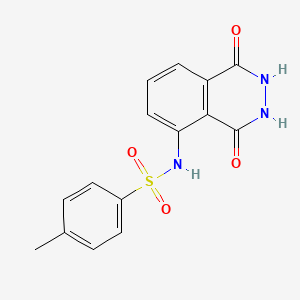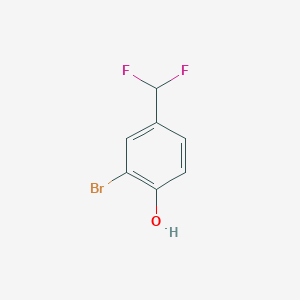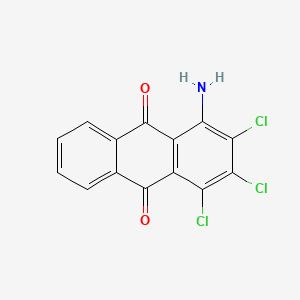
1-Amino-2,3,4-trichloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2,3,4-trichloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl3NO2 and a molecular weight of 326.56 g/mol It is a derivative of anthraquinone, characterized by the presence of amino and trichloro substituents on the anthracene-9,10-dione core
准备方法
The synthesis of 1-Amino-2,3,4-trichloroanthracene-9,10-dione typically involves the chlorination of anthraquinone derivatives followed by amination. One common method includes the reaction of 1,2,3,4-tetrachloroanthraquinone with ammonia under controlled conditions to introduce the amino group . Industrial production methods may involve large-scale chlorination and subsequent amination processes, ensuring high yield and purity of the final product.
化学反应分析
1-Amino-2,3,4-trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include different anthraquinone derivatives with varied functional groups.
科学研究应用
1-Amino-2,3,4-trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-2,3,4-trichloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
相似化合物的比较
1-Amino-2,3,4-trichloroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Amino-2,3-dichloroanthracene-9,10-dione
- 1-Amino-2,4,5-trichloroanthracene-9,10-dione
- 1-Amino-2,3,4,5-tetrachloroanthracene-9,10-dione
These compounds share similar structural features but differ in the number and position of chloro substituents. The unique combination of amino and trichloro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C14H6Cl3NO2 |
|---|---|
分子量 |
326.6 g/mol |
IUPAC 名称 |
1-amino-2,3,4-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-9-7-8(12(18)11(17)10(9)16)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,18H2 |
InChI 键 |
HHFOGWSVJWFWEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
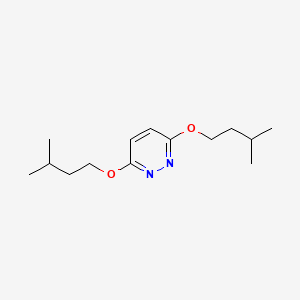
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
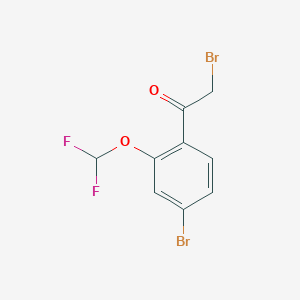
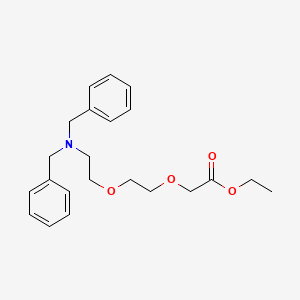
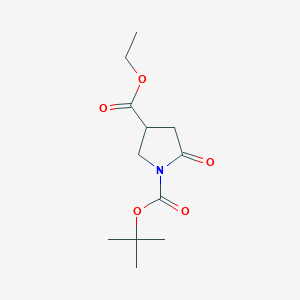
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
